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Chiral aziridines are high-value synthetic intermediates, prized for their utility as precursors to a

diverse array of nitrogen-containing molecules, including amino acids, amino alcohols, and

complex alkaloids.[1] Their inherent ring strain, estimated at approximately 27 kcal/mol, makes

them susceptible to regio- and stereoselective ring-opening reactions, providing a powerful tool

for the stereocontrolled introduction of nitrogen in drug discovery and development.[1]

Consequently, the development of efficient and stereoselective methods for their synthesis is

an area of intense research.

This guide provides a comparative analysis of prominent modern methods for the synthesis of

chiral aziridines, intended for researchers, scientists, and drug development professionals. We

will delve into the mechanistic underpinnings, practical applications, and relative performance

of key methodologies, supported by experimental data and detailed protocols.

Transition-Metal-Catalyzed Aziridination of Alkenes
The direct transfer of a nitrene moiety to an alkene is one of the most atom-economical routes

to aziridines. Transition metal catalysis has been instrumental in rendering this transformation

asymmetric. A variety of metals, including copper, rhodium, ruthenium, and cobalt, have been

shown to effectively catalyze this reaction.[2]
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Copper-Catalyzed Aziridination with Bis(oxazoline)
Ligands
The copper-catalyzed aziridination of olefins, particularly with chiral bis(oxazoline) (BOX)

ligands, represents a foundational method in this field. This approach typically employs a

hypervalent iodine reagent, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), as

the nitrene source.

Mechanism of Action:

The catalytic cycle is generally believed to involve the formation of a copper-nitrene

intermediate. The reaction of a Cu(I) catalyst with the nitrene precursor generates a reactive

Cu(III)-nitrene species. The alkene then coordinates to this complex and undergoes migratory

insertion to form a metallacyclobutane intermediate, which subsequently collapses to furnish

the aziridine and regenerate the Cu(I) catalyst. The chiral ligand environment around the

copper center dictates the facial selectivity of the alkene approach, thereby controlling the

enantioselectivity of the product.
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Figure 1: Simplified mechanism of copper-catalyzed aziridination.

Performance and Scope:

This method is particularly effective for styrenyl and other activated olefins. High

enantioselectivities (often >90% ee) can be achieved. However, the substrate scope can be

limited, with unactivated and sterically hindered alkenes often proving to be challenging

substrates.

Representative Experimental Protocol: Asymmetric Aziridination of Styrene

The following protocol is adapted from the work of Evans and co-workers.

Materials:

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-BOX ligand)

[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

Styrene

Anhydrous acetonitrile

Procedure:

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Ph-BOX ligand (0.06

mmol) in anhydrous acetonitrile (5 mL).

Add (CuOTf)₂·C₆H₆ (0.05 mmol) and stir the mixture at room temperature for 1 hour to form

the catalyst complex.

Cool the solution to 0 °C and add styrene (1.0 mmol).

Add PhI=NTs (1.1 mmol) in one portion.
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Stir the reaction mixture at 0 °C and monitor the progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the chiral aziridine.

Rhodium-Catalyzed Aziridination of Unactivated Alkenes
A significant advancement in transition-metal-catalyzed aziridination has been the development

of systems capable of functionalizing unactivated alkenes. Recent work has highlighted the

efficacy of planar chiral rhodium(III) indenyl catalysts for this purpose.[3][4][5]

Mechanism of Action:

Computational studies suggest a stepwise mechanism involving alkene migratory insertion into

a rhodium-nitrene bond. This process forms a strained four-membered metallacycle, and this

step is typically both rate-determining and enantio-determining.[4][5]
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Figure 2: General workflow for Rh(III)-catalyzed aziridination.

Performance and Scope:

This methodology exhibits a broad substrate scope, including terminal and internal unactivated

alkenes, and demonstrates remarkable functional group tolerance.[3][5] It often displays

excellent chemoselectivity for unactivated over activated alkenes.[3][5]

Representative Experimental Protocol: Rh(III)-Catalyzed Aziridination of 1-Octene

This protocol is a representative example based on recent literature.[5]
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Materials:

Planar chiral rhodium(III) indenyl catalyst

1-Octene

Nitrene precursor (e.g., a hydroxylamine derivative)

Anhydrous solvent (e.g., toluene)

Procedure:

To a vial, add the chiral Rh(III) catalyst (0.0025 mmol, 2.5 mol%).

Add the nitrene precursor (0.12 mmol).

Add the solvent (1.0 mL) and stir for 1 minute.

Add 1-octene (0.1 mmol).

Seal the vial and place it in a preheated block at the specified reaction temperature (e.g., 60

°C).

After the specified time (e.g., 12 hours), cool the reaction to room temperature.

Concentrate the mixture and purify by flash chromatography to yield the desired aziridine.

Aza-Corey-Chaykovsky Reaction
The aza-Corey-Chaykovsky reaction is a powerful method for the synthesis of aziridines from

imines and sulfur ylides. The use of a chiral auxiliary on the imine nitrogen, such as the tert-

butanesulfinyl group, allows for high levels of diastereoselectivity.

Mechanism of Action:

The reaction proceeds through the nucleophilic addition of a sulfur ylide to the imine carbon.

This forms a betaine intermediate which then undergoes intramolecular nucleophilic

substitution to form the three-membered aziridine ring and extrude a dialkyl sulfide. The
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stereochemical outcome is directed by the chiral sulfinyl group, which effectively shields one

face of the imine.
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Figure 3: Key steps in the aza-Corey-Chaykovsky reaction.

Performance and Scope:

This method is highly reliable and provides excellent diastereoselectivity (often >97:3 dr) for a

wide range of N-tert-butanesulfinyl imines.[6][7] It is particularly useful for the synthesis of

aziridines with quaternary stereocenters.[6][7]

Representative Experimental Protocol: Aziridination of an N-tert-Butanesulfinyl Ketimino Ester

This protocol is adapted from the work of Senanayake and coworkers.[6]

Materials:

N-tert-Butanesulfinyl ketimino ester

Trimethylsulfoxonium iodide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous tetrahydrofuran (THF)

Procedure:

To a flame-dried flask under argon, add trimethylsulfoxonium iodide (1.5 mmol).
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Add anhydrous THF (5 mL) and cool the suspension to 0 °C.

Add sodium hydride (1.5 mmol) portion-wise and stir the mixture at room temperature for 30

minutes.

In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 mmol) in anhydrous

THF (5 mL).

Add the imine solution to the ylide solution at room temperature.

Stir for the required time (typically short, e.g., 10-30 minutes), monitoring by TLC.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine,

dry over sodium sulfate, and concentrate.

Purify the crude product by flash column chromatography.

Organocatalytic Aziridination
Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering

milder reaction conditions and avoiding contamination with residual metals. Chiral amines are

frequently employed to catalyze the enantioselective aziridination of α,β-unsaturated

aldehydes.[8][9][10]

Mechanism of Action:

The mechanism typically involves the formation of a chiral enamine intermediate from the

reaction of the α,β-unsaturated aldehyde and the chiral amine catalyst. This is followed by an

aza-Michael addition of a nitrogen source (e.g., a protected hydroxylamine) to the enamine.

The resulting intermediate then undergoes intramolecular cyclization to afford the aziridine and

regenerate the catalyst.

Performance and Scope:

This method can provide high yields and excellent enantioselectivities (up to 99% ee) for the

synthesis of 2-formylaziridines.[8][9][10] The products are versatile intermediates for the
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synthesis of β-amino acids and other valuable compounds.[8]

Representative Experimental Protocol: Aziridination of Cinnamaldehyde

This protocol is based on the work of Córdova and colleagues.[8][9]

Materials:

Cinnamaldehyde

N-Boc-hydroxylamine

Chiral amine catalyst (e.g., a proline derivative)

Solvent (e.g., chloroform)

Procedure:

To a vial, add the chiral amine catalyst (0.02 mmol, 20 mol%).

Add cinnamaldehyde (0.1 mmol) and the solvent (1.0 mL).

Stir the mixture at room temperature for 5 minutes.

Add N-Boc-hydroxylamine (0.12 mmol).

Stir the reaction at room temperature for the specified time (e.g., 24-48 hours).

Directly purify the crude reaction mixture by flash column chromatography on silica gel.
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Conclusion
The synthesis of chiral aziridines is a dynamic field with a range of powerful methodologies at

the disposal of the synthetic chemist. The choice of method depends critically on the specific

target molecule and the nature of the available starting materials.

Transition-metal catalysis, particularly with modern rhodium-based systems, offers the

broadest scope for the direct aziridination of diverse alkenes, including challenging

unactivated substrates.

The aza-Corey-Chaykovsky reaction remains a highly reliable and diastereoselective method

when starting from imines, especially for the construction of sterically demanding aziridines.

Organocatalysis provides a valuable metal-free alternative, delivering high enantioselectivity

for activated substrates under mild conditions.

By understanding the mechanisms, scope, and limitations of each approach, researchers can

make informed decisions to efficiently access these valuable chiral building blocks for

applications in drug discovery and beyond.

References
Vesely, J., Ibrahem, I., Zhao, G. L., Rios, R., & Córdova, A. (2007). Organocatalytic

enantioselective aziridination of α,β-unsaturated aldehydes. Angewandte Chemie

International Edition, 46(5), 778-781. [Link]

Sci-Hub. (n.d.). Organocatalytic Enantioselective Aziridination of α,β‐Unsaturated Aldehydes.
Retrieved from a valid source providing access to the full text.

Request PDF. (2025, August 7). Organocatalytic Enantioselective Aziridination of α,β-

Unsaturated Aldehydes. Retrieved from ResearchGate. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://khazna.ku.ac.ae/en/publications/organocatalytic-enantioselective-aziridination-of-%CE%B1%CE%B2-unsaturated-/
https://www.sci-hub.st/10.1002/anie.200603810
https://www.researchgate.net/publication/6635463_Organocatalytic_Enantioselective_Aziridination_of_ab-Unsaturated_Aldehydes
https://doi.org/10.1002/anie.200603810
https://www.researchgate.net/publication/7375211_Organocatalytic_Enantioselective_Aziridination_of_ab-Unsaturated_Aldehydes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Marsini, M. A., Reeves, J. T., Desrosiers, J.-N., Herbage, M. A., Savoie, J., Li, Z., ... &

Senanayake, C. H. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-

carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino

Esters. Organic Letters, 17(22), 5614–5617. [Link]

Marsini, M. A., Reeves, J. T., Desrosiers, J. N., Herbage, M. A., Savoie, J., Li, Z., Fandrick,

K. R., Sader, C. A., McKibben, B., Gao, D. A., Cui, J., Gonnella, N. C., Lee, H., Wei, X.,

Roschangar, F., Lu, B. Z., & Senanayake, C. H. (2015). Diastereoselective Synthesis of α-

Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-

Butanesulfinyl Ketimino Esters. PubMed. [Link]

Request PDF. (2025, August 10). Organocatalytic Enantioselective Aziridination of α,β-

Unsaturated Aldehydes. Retrieved from ResearchGate. [Link]

Sci-Hub. (n.d.). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via
Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Retrieved
from a valid source providing access to the full text.

Gross, P., Im, H., Laws, D., Park, B., Baik, M.-H., & Blakey, S. B. (2024). Enantioselective

Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst.

Journal of the American Chemical Society, 146(2), 1447–1454. [Link]

ResearchGate. (n.d.). Enantioselective organocatalytic aziridination of α,β–unsaturated

aldehydes. Retrieved from ResearchGate. [Link]

CONICET. (n.d.). Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of
Alkenes. Retrieved from a valid source providing access to the full text.

Marsini, M. A., Reeves, J. T., Desrosiers, J.-N., Herbage, M. A., Savoie, J., Li, Z., ... &

Senanayake, C. H. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-

carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino

Esters. Organic Letters. [Link]

Request PDF. (n.d.). Chiral CpxRhodium(III)‐Catalyzed Enantioselective Aziridination of

Unactivated Terminal Alkenes. Retrieved from ResearchGate. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://doi.org/10.1021/acs.orglett.5b02838
https://pubmed.ncbi.nlm.nih.gov/26588258/
https://www.researchgate.net/publication/232785501_Organocatalytic_Enantioselective_Aziridination_of_ab-Unsaturated_Aldehydes
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10810330/
https://www.researchgate.net/figure/Enantioselective-organocatalytic-aziridination-of-ab-unsaturated-aldehydes-135_fig13_280313812
https://pubs.acs.org/doi/10.1021/acs.orglett.5b02838
https://www.researchgate.net/publication/377519307_Chiral_CpxRhodiumIII-Catalyzed_Enantioselective_Aziridination_of_Unactivated_Terminal_Alkenes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gross, P., Im, H., Laws, D., Park, B., Baik, M.-H., & Blakey, S. B. (2024). Enantioselective

Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst.

Journal of the American Chemical Society. [Link]

ResearchGate. (n.d.). Synthetic Approaches for the Construction of Chiral Aziridines.

Retrieved from ResearchGate. [Link]

Hajra, S., Aziz, S. M., Jana, B., Mahish, P., & Das, D. (2016). Synthesis of Chiral Spiro-

Aziridine Oxindoles via Aza-Corey–Chaykovsky Reaction of Isatin Derived N-tert-

Butanesulfinyl Ketimines. Organic Letters, 18(2), 244–247. [Link]

Apollo - University of Cambridge. (2025, February 17). The Development of Enantioselective

Rhodium-Catalysed Aziridination Reactions Directed by a Chiral Cation. Retrieved from

Apollo. [Link]

ResearchGate. (n.d.). Substrate scope of donor-acceptor aziridines a. Retrieved from

ResearchGate. [Link]

Fanourakis, A., Hodson, N. J., & Phipps, R. J. (2023). Substrate-Directed Enantioselective

Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. PMC. [Link]

Fanourakis, A., Hodson, N. J., & Phipps, R. J. (2023). Substrate-Directed Enantioselective

Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American

Chemical Society. [Link]

ResearchGate. (n.d.). General approaches for transition‐metal catalyzed enantioselective

synthesis of aziridines. Retrieved from ResearchGate. [Link]

Request PDF. (2025, August 7). Catalytic Asymmetric Heterogeneous Aziridination of

Styrene Using CuHY/bis(oxazoline): Comments on the Factors Controlling Enantioselectivity.

Retrieved from ResearchGate. [Link]

ResearchGate. (n.d.). Transition Metal Aziridination Catalysts. Retrieved from

ResearchGate. [Link]

Brandt, P., Södergren, M. J., Andersson, P. G., & Norrby, P.-O. (2000). Mechanistic Studies

of Copper-Catalyzed Alkene Aziridination. Controlled Radical Polymerization. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://pubs.acs.org/doi/10.1021/jacs.3c10637
https://www.researchgate.net/publication/374026889_Synthetic_Approaches_for_the_Construction_of_Chiral_Aziridines
https://pubs.acs.org/doi/10.1021/acs.orglett.5b03564
https://www.repository.cam.ac.uk/handle/1810/354832
https://www.researchgate.net/figure/Substrate-scope-of-donor-acceptor-aziridines-a_tbl1_303301987
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10041851/
https://pubs.acs.org/doi/10.1021/jacs.3c00481
https://www.researchgate.net/figure/General-approaches-for-transition-metal-catalyzed-enantioselective-synthesis-of-aziridines_fig1_381711200
https://www.researchgate.net/publication/257398322_Catalytic_Asymmetric_Heterogeneous_Aziridination_of_Styrene_Using_CuHYbisoxazoline_Comments_on_the_Factors_Controlling_Enantioselectivity
https://www.researchgate.net/publication/236021652_Transition_Metal_Aziridination_Catalysts
https://pubs.acs.org/doi/10.1021/ja993246g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yudin, A. K., Siu, T., & D'Oria, E. (2002). Practical olefin aziridination with a broad substrate

scope. PubMed. [Link]

Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003). A New Copper

Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American

Chemical Society. [Link]

Evans, D. A., Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993).

Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of

olefins. Journal of the American Chemical Society. [Link]

ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. Retrieved

from ResearchGate. [Link]

Shao, Z., & Zhang, H. (2013). Combining transition metal catalysis and organocatalysis – an

update. Chemical Society Reviews. [Link]

Comba, P., Gahan, L. R., Hanson, G. R., Mereacre, V., & Pröhl, H. (2008). The mechanism

of the (bispidine)copper(II)-catalyzed aziridination of styrene: a combined experimental and

theoretical study. PubMed. [Link]

Wang, X., Zhang, Y., Wang, C., & Ge, H. (2018). Partially carbonized chiral polymer with Cu-

bis(oxazoline) as an efficient heterogeneous catalyst for asymmetric Henry reaction. New

Journal of Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral
Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11798198/
https://pubs.acs.org/doi/10.1021/ja0373871
https://pubs.acs.org/doi/10.1021/ja00063a060
https://www.researchgate.net/figure/Comparison-of-organocatalysis-with-conventional-catalysis_tbl1_340156903
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35255g
https://pubmed.ncbi.nlm.nih.gov/18481320/
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj03681a
https://www.benchchem.com/product/b572450?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/385940233_Synthetic_Approaches_for_the_Construction_of_Chiral_Aziridines
https://www.researchgate.net/publication/373274240_Transition_Metal_Aziridination_Catalysts
https://pmc.ncbi.nlm.nih.gov/articles/PMC10797617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10797617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. pubs.acs.org [pubs.acs.org]

6. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-
Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]

7. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-
Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. khazna.ku.ac.ae [khazna.ku.ac.ae]

9. Sci-Hub. Organocatalytic Enantioselective Aziridination of α,β‐Unsaturated Aldehydes /
Angewandte Chemie International Edition, 2007 [sci-hub.st]

10. researchgate.net [researchgate.net]

11. ri.conicet.gov.ar [ri.conicet.gov.ar]

12. sci-hub.ru [sci-hub.ru]

To cite this document: BenchChem. [A Comparative Guide to Chiral Aziridine Synthesis:
Methodologies, Mechanisms, and Performance]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b572450#comparative-study-of-different-
methods-for-chiral-aziridine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.researchgate.net/publication/377756934_Chiral_CpxRhodiumIII-Catalyzed_Enantioselective_Aziridination_of_Unactivated_Terminal_Alkenes
https://pubs.acs.org/doi/abs/10.1021/jacs.3c10637
https://www.organic-chemistry.org/abstracts/lit5/190.shtm
https://www.organic-chemistry.org/abstracts/lit5/190.shtm
https://pubmed.ncbi.nlm.nih.gov/26558319/
https://pubmed.ncbi.nlm.nih.gov/26558319/
https://pubmed.ncbi.nlm.nih.gov/26558319/
https://khazna.ku.ac.ae/en/publications/organocatalytic-enantioselective-aziridination-of-%CE%B1%CE%B2-unsaturated-/
https://www.sci-hub.st/10.1002/anie.200603810
https://www.sci-hub.st/10.1002/anie.200603810
https://www.researchgate.net/publication/6635463_Organocatalytic_Enantioselective_Aziridination_of_ab-Unsaturated_Aldehydes
https://ri.conicet.gov.ar/bitstream/handle/11336/218170/CONICET_Digital_Nro.0408e513-7eca-4a96-b54e-a7b710026cc9_B.pdf?sequence=2&isAllowed=y
https://www.sci-hub.ru/10.1021/acs.orglett.5b02838
https://www.benchchem.com/product/b572450#comparative-study-of-different-methods-for-chiral-aziridine-synthesis
https://www.benchchem.com/product/b572450#comparative-study-of-different-methods-for-chiral-aziridine-synthesis
https://www.benchchem.com/product/b572450#comparative-study-of-different-methods-for-chiral-aziridine-synthesis
https://www.benchchem.com/product/b572450#comparative-study-of-different-methods-for-chiral-aziridine-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b572450?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

